![molecular formula C9H18N2O2 B3106123 (3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide CAS No. 1567895-75-3](/img/structure/B3106123.png)
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Overview
Description
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide, also known as 3-hydroxypropylpiperidine-3-carboxamide, is a chemical compound with potential applications in a variety of scientific and medical fields. It is a white, crystalline solid with a melting point of 119-122°C and a boiling point of 261-263°C. The chemical formula of 3-hydroxypropylpiperidine-3-carboxamide is C9H17NO3. It is a derivative of piperidine and is closely related to the neurotransmitter, acetylcholine. This compound has been studied for its potential applications in drug design, biochemistry, pharmacology, and medical research.
Scientific Research Applications
Synthesis and Chemical Properties
- (3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide is used in the synthesis of novel chemical compounds. For instance, it has been involved in the efficient synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines, which are synthesized using related piperidine carboxamides (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
- This compound is also used in palladium-catalyzed aminocarbonylation reactions. Piperidines with ester functionality, such as related piperidine carboxamides, have been used as N-nucleophiles in these reactions (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Pharmacological Research
- In the field of pharmacology, analogs of piperidine carboxamides have been explored as potential antiarrhythmic agents. For example, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides have shown activity against aconitine-induced arrhythmia (Hankovszky, Hideg, Bódi, & Frank, 1986).
- Similarly, derivatives of piperidine-4-yl-aminopyrimidines, particularly 3-carboxamides, have been investigated as inhibitors for HIV-1 reverse transcriptase, showing potency against wild-type HIV-1 and a range of resistant mutant viruses (Tang et al., 2010).
Antibacterial Applications
- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized using reactions involving related piperidine compounds have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
properties
IUPAC Name |
(3S)-N-(3-hydroxypropyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLYGPOCOJZEQ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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